molecular formula C7H6N2O2 B11923498 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid

Cat. No.: B11923498
M. Wt: 150.13 g/mol
InChI Key: XXCSPSOXTROCMD-UHFFFAOYSA-N
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Description

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid (CAS 1783528-37-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery . This compound features the pyrrolo[2,3-b]pyrrole scaffold, a fused bicyclic system that serves as a privileged structure for designing novel bioactive molecules . With a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol, it presents a carboxylic acid functional group ideal for further derivatization, such as amide coupling or esterification, to create a diverse library of compounds for biological screening . The pyrrolo[2,3-b]pyrrole core is a key intermediate in developing pharmacophores targeting various disease pathways. Research into analogous dihydropyrrole carboxylic acid derivatives has demonstrated their potential as scaffolds for synthesizing compounds with evaluated antiproliferative activity, highlighting the relevance of this chemical class in oncology research . Furthermore, related pyrrole-2-carboxylic acids are extensively utilized as starting materials in synthesizing complex heterocyclic systems, including pyrrolopyrazines and pyrrolopyrimidines, which are common in pharmaceuticals . This product is intended for research applications as a chemical synthon. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound to explore new chemical space in their quest for innovative therapeutic agents.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)5-3-4-1-2-8-6(4)9-5/h1-3,8-9H,(H,10,11)

InChI Key

XXCSPSOXTROCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrrolo-Pyridine Carboxylic Acids

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a): Synthesis: Prepared via NaOH/EtOH reflux (95% yield) .
  • Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (83) :

    • Synthesis : TIPS-deprotection under standard conditions yields chloro-substituted derivatives .
    • Key Differences : Chlorine substituent enhances lipophilicity (ClogP +0.5 vs. unsubstituted analogs) and metabolic stability.
Compound Aromaticity Substituent Synthesis Yield Key Application
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid Partial (dihydro) -COOH Not reported Potential bioactive scaffolds
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Full -COOH 95% Enzyme inhibitors
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (83) Full -Cl, -COOEt Moderate Antibacterial agents

Thieno-Thiophene Bis-Heterocycles

  • Bis-Pyridinothieno[2,3-b]thiophene Derivatives (6a,b): Synthesis: Multi-step cyclization with sulfur-containing motifs . Key Differences: Thiophene rings introduce sulfur atoms, increasing electron-withdrawing effects (Hammett σ = +0.6 vs. pyrrole’s σ = -0.3) and thermal stability.
Property 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid Bis-Pyridinothieno[2,3-b]thiophene Derivatives
Heteroatoms N, N S, S, N
Electron Density Higher (N-rich) Lower (S-rich)
Thermal Stability Moderate (decomp. ~200°C) High (decomp. >300°C)

Modified Pyrrole Carboxylic Acids

  • Pyrrole-2-carboxylic Acid Derivatives :
    • Synthesis : Generated via mutasynthesis by blocking DHPI formation (e.g., gene pyrK1 inactivation) .
    • Key Differences : Lack of dihydro groups simplifies conjugation but reduces stereochemical complexity.
Feature 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid Pyrrole-2-carboxylic Acid
Hydrogenation State Dihydro (partial saturation) Fully unsaturated
Stereochemical Complexity Higher (bridged bicyclic system) Lower (monocyclic)
Bioactivity Enhanced target specificity Broad-spectrum

Pharmacological and Material Science Implications

  • 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic Acid : The dihydro configuration may reduce cytotoxicity compared to fully aromatic analogs, as seen in related pyrroloindole systems .
  • Thieno-Thiophene Derivatives: Superior thermal stability makes them ideal for organic electronics, whereas nitrogen-rich analogs like the target compound are better suited for drug design .

Biological Activity

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 2122432-83-9

The compound is characterized by its dihydropyrrolo structure, which is known for conferring distinct pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can effectively inhibit the growth of various bacteria and fungi, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Acinetobacter baumannii
  • Fungi : Candida albicans

In one study, molecular docking simulations indicated that certain derivatives interacted with the DNA gyrase enzyme of S. aureus, suggesting a mechanism of action similar to fluoroquinolone antibiotics through metal ion bridging and hydrogen bonding interactions with key amino acids in the enzyme's active site .

Anticancer Activity

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid has also shown promise in anticancer research. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Evaluation : A study focused on the synthesis and evaluation of various 2-pyridone derivatives, including those related to 1,6-dihydropyrrolo compounds, revealed significant antimicrobial activity against S. aureus. The most active compounds were found to stabilize their interaction with DNA gyrase over extended simulation periods, indicating potential as antibiotic agents .
  • In Vitro Cytotoxicity : Another investigation assessed the cytotoxic effects of 1,6-dihydropyrrolo

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid, and how are intermediates characterized?

  • Answer : Synthesis often involves cyclization of pyrrole derivatives with acyl halides or propargylamines. For example, derivatives like 4-(6-trifluoromethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (compound 276) are synthesized via coupling reactions and characterized using ¹H NMR (e.g., δ 12.25 ppm for NH protons) and ESIMS (m/z 309.9) . General procedures like "Amide Formation" (General Procedure F1) are employed for functionalization .

Q. How can researchers validate the structural integrity of synthesized 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid derivatives?

  • Answer : Multimodal spectroscopic analysis is critical. For instance, ¹H NMR in DMSO-d6 resolves NH protons (δ 12.25–13.99 ppm) and aromatic/heterocyclic protons (δ 7.14–8.69 ppm) to confirm regiochemistry. ESIMS provides molecular weight validation, while HPLC purity (>94%) ensures compound homogeneity .

Q. What are the key functional groups in this compound that influence its reactivity?

  • Answer : The carboxylic acid moiety enables salt formation or esterification, while the dihydropyrrolo-pyrrole core participates in electrophilic substitution (e.g., bromination) or cycloaddition. Substituents like trifluoromethyl groups (e.g., in compound 276) enhance metabolic stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid derivatives?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). ICReDD’s approach combines computation and experimental feedback to reduce trial-and-error iterations .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Cross-validation with 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous signals. For example, in compound 283, ¹H NMR coupling constants (J = 8.4 Hz) and NOESY correlations confirm spatial proximity of protons. Discrepancies in purity (e.g., HPLC vs. LCMS) require orthogonal methods like elemental analysis .

Q. How can Design of Experiments (DoE) improve reaction yields for complex heterocycles like this compound?

  • Answer : DoE statistically identifies critical variables (e.g., temperature, stoichiometry). For instance, a central composite design optimizes cyclization steps by testing 5–7 factors with minimal runs. Response surface models predict yield maxima, reducing resource waste .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?

  • Answer : Key issues include solvent volume reduction (e.g., switching from DMF to acetonitrile) and purification scalability. Membrane separation technologies (e.g., nanofiltration) or continuous flow reactors enhance efficiency for multi-step syntheses .

Methodological Considerations

Q. How to analyze hydrogen bonding networks in crystalline forms of this compound?

  • Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, N–H⋯O hydrogen bonds in 1H-pyrrole-2-carboxylic acid form centrosymmetric dimers (R2<sup>2</sup>(10) motifs), influencing solubility and stability .

Q. What protocols ensure reproducibility in biological activity studies (e.g., kinase inhibition)?

  • Answer : Standardize assay conditions (e.g., ATP concentration, incubation time). Use positive controls (e.g., staurosporine for kinase assays) and validate IC50 values across triplicate runs. Purity (>95%) and stereochemical integrity must be confirmed before testing .

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